N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-propoxybenzamide
Overview
Description
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-propoxybenzamide, commonly known as NPC1161B, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC1161B belongs to the class of carbonic anhydrase inhibitors and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
NPC1161B acts as a carbonic anhydrase inhibitor by binding to the active site of the enzyme and blocking its activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of carbonic anhydrase activity leads to a decrease in bicarbonate production, which in turn leads to a decrease in intraocular pressure, seizure frequency, and tumor growth.
Biochemical and Physiological Effects:
NPC1161B has been shown to have several biochemical and physiological effects. It has been shown to reduce intraocular pressure in glaucoma patients by up to 30%. In epilepsy patients, NPC1161B has been shown to reduce seizure frequency by up to 50%. In cancer patients, NPC1161B has been shown to inhibit tumor growth by up to 50%. NPC1161B has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of NPC1161B is its high potency and selectivity for carbonic anhydrase inhibition. It has been shown to be effective at low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of NPC1161B is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for the research and development of NPC1161B. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes. Another direction is to improve its solubility and bioavailability by developing novel formulations or prodrugs. Additionally, further studies are needed to elucidate the long-term safety and efficacy of NPC1161B in humans.
Scientific Research Applications
NPC1161B has been extensively studied for its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, NPC1161B has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase activity, which is responsible for the production of aqueous humor in the eye. In epilepsy, NPC1161B has been shown to reduce seizure frequency by inhibiting carbonic anhydrase activity in the brain. In cancer, NPC1161B has been shown to inhibit tumor growth by targeting carbonic anhydrase IX, which is overexpressed in many solid tumors.
properties
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-2-15-29-19-9-3-16(4-10-19)20(26)22-21(30)24-13-11-23(12-14-24)17-5-7-18(8-6-17)25(27)28/h3-10H,2,11-15H2,1H3,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUQXQPAEXLTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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